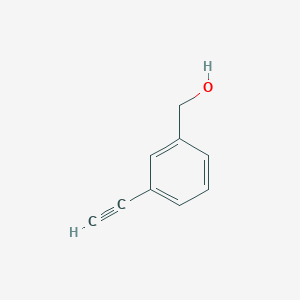

(3-Ethynylphenyl)methanol

Overview

Description

“(3-Ethynylphenyl)methanol” is a chemical compound with the molecular formula C9H8O . It is also known by other names such as 3-Ethynylbenzyl alcohol and m-ethynylbenzyl alcohol . The compound has a molecular weight of 132.16 g/mol .

Molecular Structure Analysis

The InChI code for “this compound” isInChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6,10H,7H2 . The compound’s structure can be represented by the canonical SMILES string C#CC1=CC=CC(=C1)CO . Physical And Chemical Properties Analysis

“this compound” has a XLogP3 value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound’s topological polar surface area is 20.2 Ų . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 132.057514874 g/mol .Scientific Research Applications

1. Synthesis of 4-Diazoisochroman-3-imines and 3-Substituted 3,5-Dihydroisochromeno[3,4-d][1,2,3]triazoles

A study by Ren, Lu, and Wang (2017) discusses the synthesis of 4-diazoisochroman-3-imines through a copper(I)-catalyzed reaction involving (2-ethynylphenyl)-methanols. These cyclic α-diazo imidates can further react with primary amines to produce 3-substituted 3,5-dihydroisochromeno[3,4-d][1,2,3]-triazoles under catalyst-free conditions (Ren, Lu, & Wang, 2017).

2. Conversion of Methanol to Hydrocarbons

A study by Bjørgen et al. (2007) examined the conversion of methanol to hydrocarbons over zeolite H-ZSM-5, focusing on the reactivity of organics within the zeolite during the reaction. They found that hexamethylbenzene is unreactive in H-ZSM-5 and is not a relevant intermediate for alkene formation. However, lower methylbenzenes are reaction intermediates in a hydrocarbon pool-type mechanistic cycle (Bjørgen et al., 2007).

3. Iridium-catalyzed Direct C–C Coupling of Methanol and Allenes

Moran et al. (2011) reported the first catalytic C–C coupling of methanol to produce discrete products of hydrohydroxymethylation, using a homogenous iridium catalyst. This process represents a significant development in the use of methanol as a one-carbon building block in fine chemical synthesis (Moran et al., 2011).

4. Chemoselective Oxidative Polymerization of m-Ethynylphenol

Tonami et al. (2000) conducted enzymatic oxidative polymerization of m-ethynylphenol, resulting in the production of a polymer with the ethynyl group in the side chain. This process utilized horseradish peroxidase and hydrogen peroxide as catalyst and oxidizing agent, respectively. The resulting polymer could be converted to a carbonized polymer, offering potential applications as a reactive starting polymer (Tonami et al., 2000).

5. Preparation of (

4-Ethenylphenyl)diphenyl Methanol and its ApplicationManzotti, Reger, and Janda (2000) described an improved synthesis of (4-ethenylphenyl)diphenyl methanol, which was used in creating trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker. This advancement holds significance for solid-phase organic synthesis, offering a suitable support for this application (Manzotti, Reger, & Janda, 2000).

6. Methanol in Biomembrane and Proteolipid Studies

Nguyen et al. (2019) conducted a study showing methanol's significant impact on lipid dynamics, particularly in the context of biological and synthetic membranes. Their findings revealed that methanol accelerates the kinetics of lipid transfer and flip-flop, highlighting its influence on the structure-function relationship associated with bilayer composition. This research underscores the importance of methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).

Safety and Hazards

Future Directions

While specific future directions for “(3-Ethynylphenyl)methanol” are not available, research in the field of metal-organic frameworks (MOFs) suggests that the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs . This could potentially include compounds like “this compound”.

Mechanism of Action

Mode of Action

It’s known that alcohols can interact with various biological molecules, altering their function and potentially leading to various biological effects .

Biochemical Pathways

It’s known that alcohols can interfere with various metabolic pathways, including those involved in the metabolism of other alcohols .

Pharmacokinetics

It’s known that alcohols are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

It’s known that alcohols can have various effects at the molecular and cellular level, including alterations in membrane fluidity and function, interference with signal transduction pathways, and induction of oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Ethynylphenyl)methanol. For instance, pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other chemicals in the environment can influence the metabolism and excretion of this compound .

properties

IUPAC Name |

(3-ethynylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6,10H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIJUXAKPUSHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313408 | |

| Record name | 3-Ethynylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10602-07-0 | |

| Record name | 3-Ethynylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10602-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ethynylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3209588.png)

![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3209632.png)

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone](/img/structure/B3209647.png)

![(2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3209673.png)

![N-(3,4-dimethoxyphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209680.png)